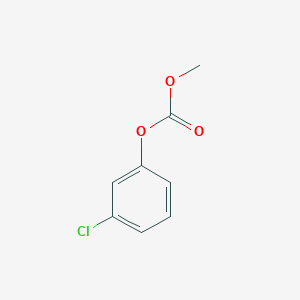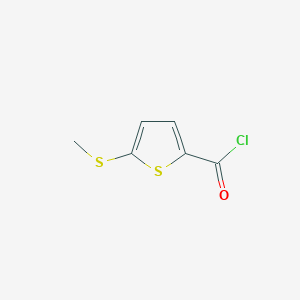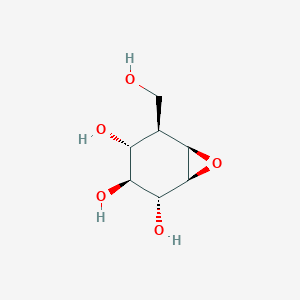
5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
Trifluoromethylated compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and functional materials . The trifluoromethyl group contributes unique physicochemical properties to these compounds .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves fluorination reactions . For instance, 3-fluoro-5-(trifluoromethyl)benzoic acid can be attached to molecule scaffolds through amination reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques. For instance, the structure of 3,5-bistrifluoromethylhydrocinnamic acid has been determined and described .Chemical Reactions Analysis
Trifluoromethylated compounds can undergo various chemical reactions. For example, the carboxylic acid group of 3-fluoro-5-(trifluoromethyl)benzoic acid can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the acidity of 5-trifluoromethyl-2-formylphenylboronic acid was found to increase considerably due to the presence of an electron-withdrawing substituent .Scientific Research Applications
Synthesis of Condensed Pyrazoles
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid has been used as a precursor in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, which are important for various chemical applications. This process involves cyclization to yield different pyrazole compounds like pyrano[4,3-c]pyrazol-4(1H)-ones and pyrano[4,3-c]pyrazol-4(2H)-ones (Arbačiauskienė et al., 2011).
Transformation to NH-Pyrazole Carboxylic Acids
Research has demonstrated the transformation of 3/5-trifluoromethylpyrazoles derivatives into NH-pyrazole-3/5-carboxylic acids. This transformation is pivotal in synthesizing NH-pyrazole carboxylic acids that are otherwise challenging to prepare (Ermolenko et al., 2013).
Synthesis of Pyrazole Carboxamides
This compound is also used in synthesizing a series of pyrazole carboxamides. These compounds, achieved through reactions with various amines, hold significance in chemical intermediate production (Prabakaran et al., 2012).
Development of Novel Ligands
The acid has been instrumental in developing novel ligands for use in medicinal chemistry and metal complex catalysis. This includes synthesizing N-unsubstituted azido-1H-pyrazole-3-carboxylic acids and their incorporation into larger molecular structures (Dalinger et al., 2020).
Synthesis of Antibacterial and Antifungal Agents
It has been employed in the synthesis and characterization of new pyrazole and isoxazole derivatives. These compounds have shown promising antibacterial and antifungal activities, making them potential candidates for new drug development (Sanjeeva et al., 2022).
Synthesis of Insecticidal Compounds
Researchers have synthesized novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, demonstrating effective insecticidal activities against various pests. This synthesis represents a new approach in developing alternative insecticides for agricultural pest management (Wu et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asleucyl-tRNA synthetase and cyclooxygenase-1 (COX-1) . These enzymes play crucial roles in protein synthesis and inflammation, respectively.
Mode of Action
For instance, it may inhibit the activity of leucyl-tRNA synthetase, thereby affecting protein synthesis . It could also inhibit COX-1, leading to a reduction in the production of thromboxane A2, a molecule that promotes platelet aggregation .
Biochemical Pathways
protein synthesis pathway and the arachidonic acid pathway . The former is responsible for the production of proteins, while the latter is involved in the production of inflammatory mediators .
Pharmacokinetics
Similar compounds have been found to be extensively protein-bound and metabolized primarily by the cytochrome p450 (cyp) 2c9 isoenzyme . These properties can significantly impact the bioavailability of the compound.
Result of Action
Based on the potential targets, it can be inferred that the compound may lead to a decrease in protein synthesis and a reduction in inflammation .
Safety and Hazards
Safety data sheets provide information on the hazards of a compound and the necessary precautions. For instance, 3,5-bis(trifluoromethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)3-1-2(4(11)12)9-10-3/h1H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVNBJPTGRMGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400653 | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129768-28-1 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129768-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)









